Cas no 325153-22-8 (5-[(DIMETHYLAMINO)METHYLENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE)
5-[(DIMETHYLAMINO)METHYLENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE Chemical and Physical Properties
Names and Identifiers
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- 5-[(DIMETHYLAMINO)METHYLENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- (5Z)-5-[(dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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- MDL: MFCD00975530
5-[(DIMETHYLAMINO)METHYLENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB296588-100 mg |
5-[(Dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one; . |
325153-22-8 | 100mg |
€221.50 | 2023-04-26 | ||
| Key Organics Ltd | 12M-012-1MG |
5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one |
325153-22-8 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 12M-012-5MG |
5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one |
325153-22-8 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | 12M-012-10MG |
5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one |
325153-22-8 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | 12M-012-50MG |
5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one |
325153-22-8 | >90% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | 12M-012-100MG |
5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one |
325153-22-8 | >90% | 100mg |
£146.00 | 2023-09-08 | |
| Ambeed | A892087-1g |
(5Z)-5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
325153-22-8 | 90% | 1g |
$350.0 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00876978-1g |
(5Z)-5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
325153-22-8 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| abcr | AB296588-100mg |
5-[(Dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one; . |
325153-22-8 | 100mg |
€283.50 | 2025-02-15 |
5-[(DIMETHYLAMINO)METHYLENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE Suppliers
5-[(DIMETHYLAMINO)METHYLENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 5-[(DIMETHYLAMINO)METHYLENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Introduction to 5-[(Dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one (CAS No. 325153-22-8)
5-[(Dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one, with the CAS number 325153-22-8, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound features a unique structural framework that combines elements of imidazole and thioxanthone derivatives, making it a versatile scaffold for the development of novel bioactive molecules.
Thedimethylaminomethylene group in its structure contributes to its ability to engage in hydrogen bonding and coordinate with various biological targets, while thephenylring provides additional steric and electronic modulation. These features make it an attractive candidate for further exploration in drug discovery programs aimed at modulating enzyme activity and receptor interactions.
Recent advancements in medicinal chemistry have highlighted the potential of thioxanthone derivatives as antitumor and antimicrobial agents. The presence of thethioxotetrahydromoiety in 5-[(Dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one suggests that it may exhibit similar biological activities. Studies have shown that such compounds can interfere with DNA replication and transcription by inhibiting key enzymes involved in these processes.
In particular, theimidazol-4-onecore of this compound has been identified as a promising scaffold for developing small-molecule inhibitors. The imidazole ring is known for its ability to interact with metal ions and nitrogen-containing biomolecules, which can be exploited to design molecules with specific target affinities. The incorporation of athioxanthone moiety further enhances its potential by introducing additional reactive sites for biological interactions.
Thetetrahydro-group in the structure contributes to the compound's solubility and bioavailability, which are critical factors in drug development. By optimizing this region, researchers can improve pharmacokinetic properties while maintaining biological activity. This balance is essential for ensuring that the compound reaches its target site effectively and remains active long enough to exert its desired therapeutic effect.
The synthesis of 5-[(Dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one involves a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Key steps include condensation reactions, cyclization, and functional group transformations. Each step must be optimized to minimize side reactions and maximize the formation of the desired product.
Efforts to understand the biological activity of this compound have led to several interesting findings. Preliminary in vitro studies have demonstrated its ability to inhibit certain kinases and other enzymes implicated in cancer progression. Thedimethylaminomethylene group appears to play a crucial role in these interactions by forming stable complexes with target proteins.
Thephenyl-substituent also contributes to the compound's binding affinity by participating in π-stacking interactions with aromatic residues on biological targets. These interactions are often critical for achieving high selectivity and potency. By fine-tuning the substitution pattern on the phenyl ring, researchers can further enhance these interactions and improve drug-like properties.
In addition to its potential as an antitumor agent, 5-[(Dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one has shown promise as an antimicrobial agent. The structural features that make it effective against cancer cells may also contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
The development of new antimicrobial agents is increasingly important due to the rise of antibiotic-resistant strains of bacteria. Compounds like this one offer a fresh perspective on how existing scaffolds can be modified to address emerging threats in infectious diseases. By leveraging structural analogs derived from known bioactive molecules, researchers can accelerate the discovery process.
Thetetrahydro-imidazolone core provides a stable platform for further derivatization, allowing chemists to explore a wide range of functional groups that might enhance biological activity or improve pharmacokinetic properties. For example, introducing halogen atoms or other electrophilic centers could increase binding affinity or enable post-target modifications.
Ongoing research is focused on elucidating the mechanism of action of this compound and identifying new therapeutic applications. By combining computational modeling with experimental validation, scientists can gain deeper insights into how it interacts with biological targets at the molecular level. These insights will guide future modifications aimed at improving efficacy and reducing potential side effects.
The versatility of 5-[(Dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one makes it a valuable tool for drug discovery across multiple therapeutic areas. Its unique structural features offer opportunities for innovation in both academic research and industrial development programs. As our understanding of its properties grows, so too does its potential as a lead compound for novel therapeutics.
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